molecular formula C21H23FN2O3 B2418334 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108975-05-7

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2418334
CAS RN: 2108975-05-7
M. Wt: 370.424
InChI Key: DEWFQCHGVDFSGS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Synthesis and Analysis

The compound's stereochemical synthesis and its importance in pharmacological contexts have been examined. One study detailed the stereoselective synthesis of an active metabolite related to this compound, emphasizing its relevance in the development of potent PI3 kinase inhibitors, which are significant in cancer research (Chen et al., 2010).

Structural Characteristics

The compound's structure has been studied for its potential as a precursor in chemical syntheses. Research focused on the conformational characteristics of similar N-substituted azabicyclo[3.2.1]octan-3-ones, which are vital for understanding their chemical behavior and applications in synthesis (Arias et al., 1986).

Chemical Synthesis and Applications

The chemical synthesis of related compounds has been explored for various applications, including the synthesis of chiral pyrrolidine derivatives from (S)-Pyroglutamic acid. These processes are significant for developing novel pharmaceuticals and understanding complex chemical reactions (Nagasaka & Imai, 1995).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(26-20-5-3-2-4-19(20)22)21(25)24-15-6-7-16(24)13-18(12-15)27-17-8-10-23-11-9-17/h2-5,8-11,14-16,18H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWFQCHGVDFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)OC3=CC=NC=C3)OC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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